1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione (DPI-T) is a novel compound that has recently been developed and studied for its potential applications in scientific research. DPI-T is a derivative of imidazolidine-2,4,5-trione, which is a naturally occurring molecule in some plants, fungi, and bacteria. DPI-T is a white crystalline solid with a melting point of about 200°C. Its chemical structure is composed of two propoxy groups and an imidazolidine ring.
Scientific Research Applications
Inhibition of Cholinergic Enzymes
This compound has been studied for its potential to inhibit cholinergic enzymes, which are crucial in neurotransmission. The inhibition of these enzymes can be beneficial in treating diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to manage symptoms .
Anti-Cancer Activity
Imidazolidine derivatives have shown promise as anti-cancer agents. Research indicates that these compounds can be effective in suppressing tumor growth and could be developed into potent anticancer drugs .
Antibacterial and Anti-Fungal Applications
The structural features of imidazolidine derivatives contribute to their antibacterial and anti-fungal properties. This makes them valuable in the development of new antibiotics and antifungal agents .
Anti-Inflammatory and Analgesic Effects
These compounds have demonstrated anti-inflammatory and analgesic activities, suggesting their use in pain management and inflammation control .
Anthelmintic Properties
Imidazolidine derivatives have been explored for their anthelmintic activity, which is the ability to neutralize parasitic worms. This application is significant in both human and veterinary medicine .
Modulation of Lipophilicity
The lipophilicity of these compounds is an important factor in their pharmacological profile. Adjusting the lipophilicity can enhance the compound’s ability to cross biological membranes, which is vital for drug design and development .
properties
IUPAC Name |
1-(3,4-dipropoxyphenyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-3-7-21-11-6-5-10(9-12(11)22-8-4-2)17-14(19)13(18)16-15(17)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMTNZGLIICRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N2C(=O)C(=O)NC2=O)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dipropoxyphenyl)imidazolidine-2,4,5-trione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.